Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20365673
InChI: InChI=1S/C18H18ClN3O3S/c1-4-24-15(23)9-14-10-20-18(26-14)22(3)16-11(2)25-17(21-16)12-5-7-13(19)8-6-12/h5-8,10H,4,9H2,1-3H3
SMILES:
Molecular Formula: C18H18ClN3O3S
Molecular Weight: 391.9 g/mol

Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate

CAS No.:

Cat. No.: VC20365673

Molecular Formula: C18H18ClN3O3S

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate -

Specification

Molecular Formula C18H18ClN3O3S
Molecular Weight 391.9 g/mol
IUPAC Name ethyl 2-[2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methylamino]-1,3-thiazol-5-yl]acetate
Standard InChI InChI=1S/C18H18ClN3O3S/c1-4-24-15(23)9-14-10-20-18(26-14)22(3)16-11(2)25-17(21-16)12-5-7-13(19)8-6-12/h5-8,10H,4,9H2,1-3H3
Standard InChI Key VZKIJDDQTFOMMB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CN=C(S1)N(C)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)C

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s structure comprises two heterocyclic rings: a thiazole (five-membered ring with nitrogen and sulfur) and an oxazole (five-membered ring with nitrogen and oxygen). The thiazole ring is substituted at position 2 with a methylamino group linked to the oxazole ring, which itself bears a 4-chlorophenyl group at position 2 and a methyl group at position 5. The thiazole’s position 5 is further functionalized with an ethyl acetate side chain .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight391.9 g/mol
IUPAC Nameethyl 2-[2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methylamino]-1,3-thiazol-5-yl]acetate
SMILESCCOC(=O)CC1=CN=C(S1)N(C)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)C
InChIKeyVZKIJDDQTFOMMB-UHFFFAOYSA-N

The presence of both electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Synthetic Precursors and Analogues

While no direct synthesis protocol for this compound is documented, analogous thiazole and oxazole derivatives are synthesized via cyclocondensation reactions. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate is prepared by reacting thiourea with ethyl 2-chloroacetoacetate in ethanol under basic conditions (sodium carbonate) at 60–70°C, achieving yields >98% . Similarly, ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate (PubChem CID 152297) is synthesized via Hantzsch thiazole synthesis, combining chlorophenyl-substituted thioureas with α-halo ketones .

Synthesis and Optimization Strategies

Hypothetical Synthesis Pathway

Based on analogous methods , a plausible route to Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate involves:

  • Oxazole Ring Formation: Reacting 4-chloro-N-methylacetamide with a chlorinated ketone (e.g., 2-chloro-1-(4-chlorophenyl)propan-1-one) in the presence of a base to form the 2-(4-chlorophenyl)-5-methyloxazole intermediate.

  • Thiazole Ring Construction: Coupling the oxazole intermediate with thiourea and ethyl 2-chloroacetoacetate under refluxing ethanol, facilitated by sodium carbonate to deprotonate intermediates and drive cyclization .

  • Esterification: Introducing the ethyl acetate side chain via nucleophilic acyl substitution or ester exchange reactions.

Table 2: Proposed Reaction Conditions

StepReagents/ConditionsTemperatureTimeYield*
12-Chloro-1-(4-chlorophenyl)propan-1-one, NH₄OH80°C6 h~75%
2Thiourea, ethyl 2-chloroacetoacetate, Na₂CO₃, EtOH65°C5.5 h~85%
3Ethyl chloroacetate, K₂CO₃, DMFRT12 h~90%
*Theoretical yields based on analogous reactions .

Purification and Characterization

Post-synthesis, the crude product would undergo solvent distillation, aqueous workup (pH adjustment to 9–10 with NaOH), and vacuum drying . Characterization via NMR (¹H, ¹³C), IR, and HRMS would confirm structure and purity. For instance, the ethyl acetate moiety’s carbonyl group would exhibit a strong IR absorption at ~1740 cm⁻¹, while the chlorophenyl protons would appear as a doublet (δ 7.4–7.6 ppm) in ¹H NMR .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar (ester, heterocycles) and nonpolar (chlorophenyl, methyl) regions. It is likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or acetone. Hydrolytic stability of the ester group depends on pH, with susceptibility to basic conditions .

Thermal Properties

No experimental melting point data exists, but analogous compounds (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) melt at 172–173°C . Differential scanning calorimetry (DSC) could determine its glass transition or decomposition temperatures.

Biological Relevance and Applications

Structure-Activity Relationship (SAR) Considerations

  • Chlorophenyl Group: Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration.

  • Methylamino Linker: Introduces conformational flexibility, potentially enabling binding to multiple receptor conformations.

  • Ester Moiety: Serves as a prodrug feature, hydrolyzing in vivo to the active carboxylic acid .

Table 3: Bioactivity of Analogous Compounds

CompoundActivityIC₅₀/EC₅₀Reference
O4I2Oct3/4 induction1.2 µM
Ethyl fenclozic acidCOX-2 inhibition0.8 µM

Industrial and Research Applications

Pharmaceutical Intermediate

The compound could serve as a precursor for anticancer or anti-inflammatory agents. For example, replacing the ethyl ester with a hydroxamic acid group might yield histone deacetylase (HDAC) inhibitors .

Materials Science

Conjugated heterocycles like thiazole-oxazole hybrids are explored in organic electronics for their electron-transport properties. The chlorophenyl group could enhance thermal stability in polymer matrices .

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